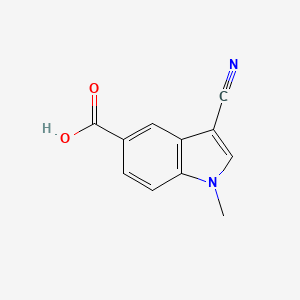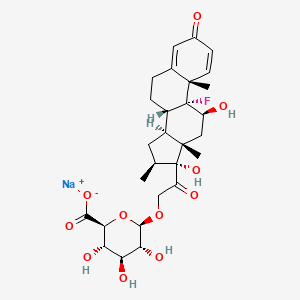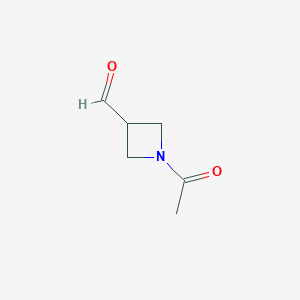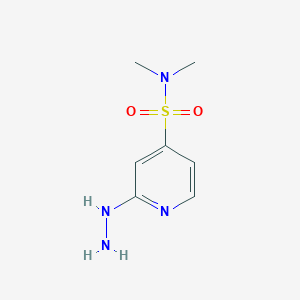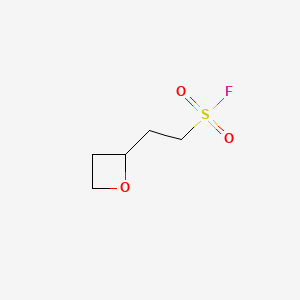
2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.21 g/mol . It is also known by its IUPAC name, 2-(tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a sulfonyl fluoride group.
Preparation Methods
The synthesis of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of oxetane with ethanesulfonyl fluoride under specific conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and sulfides.
Scientific Research Applications
2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: Used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. In biological systems, this typically involves the formation of a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme . This covalent modification disrupts the enzyme’s catalytic activity, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides and oxetane-containing compounds:
Similar Compounds: 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, 2-(Tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride.
Uniqueness: The presence of the oxetane ring in this compound imparts unique reactivity and stability compared to other sulfonyl fluorides. The oxetane ring can undergo ring-opening reactions, providing additional synthetic versatility.
Properties
Molecular Formula |
C5H9FO3S |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(oxetan-2-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)4-2-5-1-3-9-5/h5H,1-4H2 |
InChI Key |
BOYPHPUPNKXGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


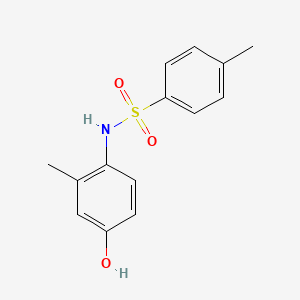
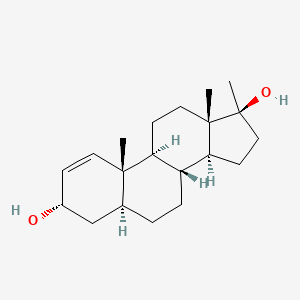
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
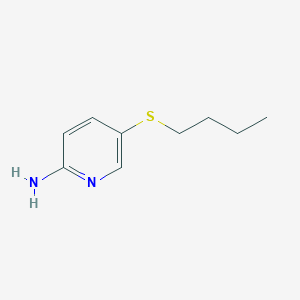
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
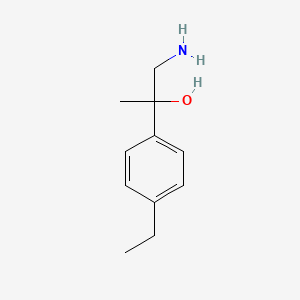
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
